Maleato de trimipramina

Descripción general

Descripción

Trimipramine maleate is a tricyclic antidepressant primarily used to treat major depressive disorder. It is also known for its sedative, anxiolytic, and weak antipsychotic effects, making it useful in treating insomnia, anxiety disorders, and psychosis . Unlike other tricyclic antidepressants, trimipramine maleate is a relatively weak monoamine reuptake inhibitor .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Trimipramine maleate primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as the human organic cation transporters (hOCT1, hOCT2) which are expressed in the brain . These transporters play a crucial role in the regulation of neurotransmitters, which are key to transmitting signals in the brain.

Mode of Action

Trimipramine maleate acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) . Unlike other tricyclic antidepressants, trimipramine was shown to cause only very weak inhibition of neuronal reuptake of the monoamines noradrenaline (NA) and serotonin (5-HT) .

Biochemical Pathways

The biochemical pathways affected by trimipramine maleate involve the modulation of neurotransmitter levels in the brain. By inhibiting the reuptake of norepinephrine and serotonin, trimipramine maleate increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signal transmission . It is thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .

Pharmacokinetics

Trimipramine maleate is rapidly absorbed from the gastrointestinal tract, reaching peak levels in about 2 hours . It is metabolized in the liver and excreted in urine and feces . The bioavailability of trimipramine maleate is reported to be 41% , and it has a protein binding capacity of 94.9% .

Result of Action

The molecular and cellular effects of trimipramine maleate’s action result in its antidepressant and anxiolytic effects . By increasing the levels of norepinephrine and serotonin, trimipramine maleate can help to alleviate symptoms of depression . Additionally, it has an anxiety-reducing sedative component to its action .

Action Environment

The action, efficacy, and stability of trimipramine maleate can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, age, health status, and the presence of other medications . Furthermore, it is known that tricyclic antidepressants like trimipramine maleate can accumulate in the brain (up to tenfold), which may enhance their therapeutic effects .

Análisis Bioquímico

Biochemical Properties

Trimipramine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to affect the reuptake of neurotransmitters such as norepinephrine and serotonin, although this effect is relatively weak compared to other tricyclic antidepressants . Trimipramine maleate also interacts with histamine receptors, contributing to its sedative properties .

Cellular Effects

Trimipramine maleate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the sensitivity of presynaptic receptors in the cerebral cortex and hippocampus, leading to changes in neurotransmitter levels and receptor sensitivity . This compound also modulates the activity of anti-pain opioid systems in the central nervous system via an indirect serotonergic route .

Molecular Mechanism

The molecular mechanism of trimipramine maleate involves decreasing the reuptake of norepinephrine and serotonin (5-HT), although this effect is weak . The primary actions of trimipramine maleate are thought to be due to receptor antagonism, including antihistamine, antiserotonergic, antiadrenergic, antidopaminergic, and anticholinergic activities . These interactions contribute to its therapeutic effects in treating depression and anxiety disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimipramine maleate change over time. The compound is known to be stable, but its therapeutic effects may take up to two weeks to become apparent . Long-term studies have shown that trimipramine maleate can lead to changes in receptor sensitivity and neurotransmitter levels, which contribute to its antidepressant effects .

Dosage Effects in Animal Models

The effects of trimipramine maleate vary with different dosages in animal models. At low doses, it has been shown to have sedative and anxiolytic effects, while higher doses can lead to adverse effects such as agitation, confusion, and convulsions . The therapeutic window for trimipramine maleate is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .

Metabolic Pathways

Trimipramine maleate is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system . Its metabolites may contribute to its pharmacological effects, including potential monoamine reuptake inhibition . The compound’s metabolism can be influenced by other drugs that affect the cytochrome P450 system .

Transport and Distribution

Trimipramine maleate is rapidly absorbed and has a high protein binding rate of 93%-96% . It is distributed throughout the body, including the central nervous system, where it exerts its therapeutic effects . The compound’s distribution can be affected by factors such as protein binding and interactions with other drugs .

Subcellular Localization

The subcellular localization of trimipramine maleate involves its distribution to various cellular compartments, including the central nervous system . The compound’s activity and function are influenced by its localization, which is directed by targeting signals and post-translational modifications . These factors contribute to its therapeutic effects in treating depression and anxiety disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trimipramine maleate is synthesized through a series of chemical reactions involving the condensation of dibenzazepine derivatives with appropriate alkylating agents. The process typically involves the following steps:

Formation of Dibenzazepine Core: The synthesis begins with the formation of the dibenzazepine core structure.

Alkylation: The dibenzazepine core is then alkylated using a suitable alkylating agent, such as 3-dimethylaminopropyl chloride, under basic conditions.

Formation of Maleate Salt: The final step involves the reaction of the resulting trimipramine base with maleic acid to form trimipramine maleate.

Industrial Production Methods: Industrial production of trimipramine maleate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Trimipramine maleate undergoes various chemical reactions, including:

Oxidation: Trimipramine can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert trimipramine to its reduced forms.

Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products:

Oxidation Products: N-oxides of trimipramine.

Reduction Products: Reduced forms of trimipramine.

Substitution Products: Various substituted derivatives depending on the reagents used.

Comparación Con Compuestos Similares

Imipramine: Another tricyclic antidepressant with a similar structure but stronger monoamine reuptake inhibition.

Amitriptyline: Known for its potent antidepressant and sedative effects, but with a different side effect profile.

Doxepin: Similar in structure and function, but with additional antihistamine properties.

Uniqueness of Trimipramine Maleate: Trimipramine maleate is unique among tricyclic antidepressants due to its relatively weak monoamine reuptake inhibition and its prominent sedative effects without significantly altering normal sleep architecture . This makes it particularly useful in treating depression accompanied by insomnia and anxiety.

Actividad Biológica

Trimipramine maleate is a tricyclic antidepressant (TCA) known for its sedative and anxiolytic properties. It is primarily used to treat major depressive disorders and has been studied for its effects on sleep and anxiety. This article delves into the biological activity of trimipramine maleate, detailing its pharmacodynamics, pharmacokinetics, side effects, and relevant clinical studies.

Pharmacodynamics

Trimipramine maleate functions by modulating neurotransmitter levels in the brain. Unlike other TCAs, it does not primarily inhibit monoamine oxidase or stimulate the central nervous system. Instead, it is believed to exert its antidepressant effects through:

- Inhibition of norepinephrine and serotonin reuptake: While therapeutic concentrations (0.5 to 1.2 μM) do not lead to significant monoamine reuptake inhibition, the active metabolites may enhance this effect, contributing to its antidepressant properties .

- Antihistaminic effects: Trimipramine exhibits strong antihistaminic activity, which contributes to its sedative effects .

Pharmacokinetics

The pharmacokinetic profile of trimipramine maleate reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption: Following oral administration, trimipramine reaches peak plasma concentrations (C_max) of approximately 92.1 ng/mL after a single 75 mg dose .

- Half-life: The elimination half-life (T_1/2) is around 31 hours, allowing for once-daily dosing in many patients .

- Metabolism: Trimipramine is primarily metabolized by cytochrome P450 enzymes (notably CYP2D6), with genetic polymorphisms affecting individual metabolism rates .

Side Effects

Trimipramine maleate is associated with several side effects, particularly due to its anticholinergic properties:

- Common side effects:

- Sedation

- Anticholinergic effects (dry mouth, blurred vision)

- Weight gain

- Orthostatic hypotension

- Sexual dysfunction

- Serious side effects: These can include arrhythmias and CNS disturbances in cases of overdose .

Efficacy in Insomnia Treatment

A systematic review and meta-analysis published in 2022 evaluated trimipramine's efficacy in treating insomnia. The study found:

- Effect Size: The standardized mean difference (SMD) for insomnia treatment was 0.55 at four weeks compared to placebo, indicating moderate effectiveness .

- Comparison with Other Medications: Doxepin and doxylamine had lower effect sizes of 0.30 and 0.47 respectively, suggesting that trimipramine may be more effective for sleep disturbances .

Case Study: Nocturnal Scratching in Atopic Eczema

A double-blind trial involving twelve men with severe atopic eczema assessed the impact of trimipramine on nocturnal scratching:

- Findings: While neither trimipramine nor trimeprazine significantly altered scratching frequency, both medications improved sleep quality by reducing time spent in lighter sleep stages .

Summary of Key Findings

| Parameter | Details |

|---|---|

| C_max | 92.1 ng/mL after 75 mg oral dose |

| T_1/2 | Approximately 31 hours |

| Pharmacological Action | Norepinephrine and serotonin reuptake inhibition |

| Common Side Effects | Sedation, dry mouth, weight gain |

| Efficacy in Insomnia | SMD of 0.55 compared to placebo |

Propiedades

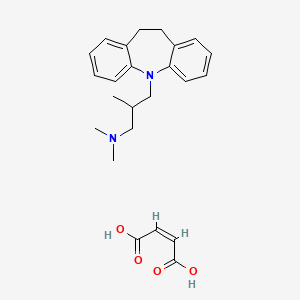

IUPAC Name |

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGHCKHAXOUQOS-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

739-71-9 (Parent) | |

| Record name | Trimipramine maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045315 | |

| Record name | Trimipramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>61.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732627 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

521-78-8, 138283-60-0, 138283-61-1 | |

| Record name | Trimipramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimipramine maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138283611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimipramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimipramine hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimipramine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMIPRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269K6498LD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D28E1043W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMIPRAMINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I412286V22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.